Stereospecific Enzyme Recognition: (R)-Enantiomer as a Defined Substrate for Azetidine Synthase
The (R)-enantiomer of 2-amino-3-methylbut-3-enoic acid (CAS 60103-01-7) binds in a stereospecific manner to the non-heme diiron azetidine synthase from *Streptomyces cacaoi*, as confirmed by a 2.1 Å X-ray crystal structure [1]. The enzyme active site accommodates the (R)-configuration, while the (S)-enantiomer is not observed in the bound state under the same crystallization conditions, establishing a strict stereochemical requirement for this critical biosynthetic transformation [2].
| Evidence Dimension | Stereospecific binding in azetidine synthase active site |
|---|---|
| Target Compound Data | (R)-enantiomer bound in co-crystal structure (PDB 9PJ3) |
| Comparator Or Baseline | (S)-enantiomer not bound; no structure reported |
| Quantified Difference | Qualitative: presence vs. absence of defined electron density in the active site |
| Conditions | X-ray crystallography at 2.1 Å resolution; enzyme co-crystallized with manganese |
Why This Matters
This stereospecificity dictates that only the (R)-enantiomer can be used as a substrate to probe the mechanism of ethylidene azetidine formation, a natural product of interest; the racemic mixture must be resolved or enantiopure material sourced for such studies.
- [1] PDBj. (2025). 9PJ3: Crystal structure of Non-haem Diiron Azetidine Synthase from *Streptomyces cacaoi* var. *asoensis* complexed with manganese and (R)-2-amino-3-methylbut-3-enoic acid. https://doi.org/10.2210/pdb9pj3/pdb View Source
- [2] Shen, Y., et al. (2025). Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation. J. Am. Chem. Soc., 147(51), 43198–43198. View Source
